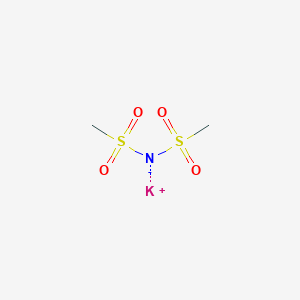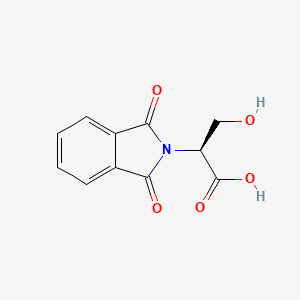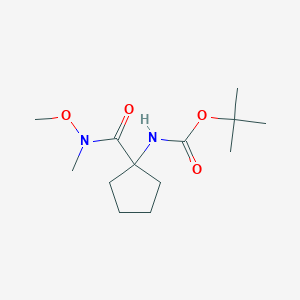
Potassium bis(methylsulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bis(methylsulfonyl)amide is an organosulfur compound with the chemical formula K[N(SO2CH3)2]. It is a white crystalline solid that is highly soluble in polar solvents. This compound is known for its strong non-nucleophilic basicity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium bis(methylsulfonyl)amide can be synthesized through the reaction of potassium hydride with bis(methylsulfonyl)amine in an aprotic solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
KH+H[N(SO2CH3)2]→K[N(SO2CH3)2]+H2
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Potassium bis(methylsulfonyl)amide undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a strong base in deprotonation reactions, facilitating the substitution of hydrogen atoms in organic molecules.
Addition Reactions: It can add to electrophilic centers in organic compounds, forming new carbon-nitrogen bonds.
Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes or alkynes.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide, under an inert atmosphere to prevent moisture interference.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include substituted amines, alkenes, and alkynes.
Scientific Research Applications
Potassium bis(methylsulfonyl)amide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a strong non-nucleophilic base in various organic synthesis reactions, including the formation of carbon-nitrogen bonds.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of potassium bis(methylsulfonyl)amide involves its strong basicity, which allows it to deprotonate a wide range of substrates. This deprotonation ability facilitates various chemical transformations, including substitution, addition, and elimination reactions. The compound’s non-nucleophilic nature ensures that it does not participate in unwanted side reactions, making it a highly selective reagent.
Comparison with Similar Compounds
Similar Compounds
Sodium bis(methylsulfonyl)amide: Similar in structure and reactivity but with sodium as the counterion.
Lithium bis(methylsulfonyl)amide: Another similar compound with lithium as the counterion, often used in lithium-ion battery research.
Potassium bis(trimethylsilyl)amide: A related compound with trimethylsilyl groups instead of methylsulfonyl groups, used as a strong base in organic synthesis.
Uniqueness
Potassium bis(methylsulfonyl)amide is unique due to its combination of strong basicity and non-nucleophilic nature. This makes it highly effective in facilitating selective chemical transformations without participating in side reactions. Its solubility in polar solvents and stability under inert conditions further enhance its utility in various applications.
Properties
IUPAC Name |
potassium;bis(methylsulfonyl)azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO4S2.K/c1-8(4,5)3-9(2,6)7;/h1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEGPNXMNUODBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[N-]S(=O)(=O)C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6KNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8229139.png)








![(2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B8229201.png)



